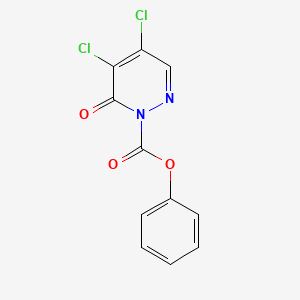
2-Benzimidazoleselenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Benzimidazoleselenol is a heterocyclic compound that features a benzimidazole ring fused with a selenol group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Benzimidazoleselenol typically involves the cyclization of o-phenylenediamine with selenium-containing reagents. One common method is the reaction of o-phenylenediamine with selenium dioxide in the presence of a reducing agent such as sodium borohydride. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to ensure high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: 2-Benzimidazoleselenol undergoes various chemical reactions, including:
Oxidation: The selenol group can be oxidized to form selenoxide or selenone derivatives.
Reduction: The compound can be reduced to form benzimidazole derivatives with different oxidation states of selenium.
Substitution: The hydrogen atoms on the benzimidazole ring can be substituted with various functional groups through electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents, alkylating agents, and acylating agents are used under appropriate conditions.
Major Products Formed:
Oxidation: Selenoxide and selenone derivatives.
Reduction: Benzimidazole derivatives with reduced selenium.
Substitution: Functionalized benzimidazole derivatives.
Aplicaciones Científicas De Investigación
2-Benzimidazoleselenol has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of selenium-containing heterocycles and as a ligand in coordination chemistry.
Biology: The compound exhibits potential as an antioxidant and enzyme inhibitor, making it a candidate for biological studies.
Medicine: Research has shown that this compound and its derivatives possess anticancer, antimicrobial, and antiviral properties.
Industry: It is used in the development of materials with unique electronic and optical properties, such as semiconductors and sensors.
Mecanismo De Acción
The mechanism of action of 2-Benzimidazoleselenol involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The selenol group can scavenge reactive oxygen species, thereby protecting cells from oxidative damage.
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, affecting their catalytic activity.
Anticancer Activity: It induces apoptosis in cancer cells through the generation of reactive oxygen species and disruption of cellular signaling pathways.
Comparación Con Compuestos Similares
2-Benzimidazolethiol: Similar structure but contains a thiol group instead of a selenol group.
2-Benzimidazolealcohol: Contains a hydroxyl group instead of a selenol group.
2-Benzimidazoleamine: Contains an amino group instead of a selenol group.
Uniqueness of 2-Benzimidazoleselenol:
- The presence of the selenol group imparts unique redox properties and biological activities that are not observed in its sulfur, oxygen, or nitrogen analogs.
- It exhibits higher reactivity towards oxidation and reduction reactions compared to its analogs, making it a valuable compound for various chemical transformations.
Propiedades
Número CAS |
59403-74-6 |
|---|---|
Fórmula molecular |
C7H5N2Se |
Peso molecular |
196.10 g/mol |
InChI |
InChI=1S/C7H5N2Se/c10-7-8-5-3-1-2-4-6(5)9-7/h1-4H,(H,8,9) |
Clave InChI |
ILWQCNCEMNURFY-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)NC(=N2)[Se] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


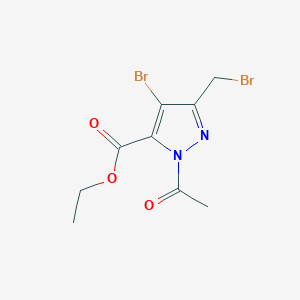
![8-(Chloromethyl)-2-azaspiro[4.5]decane](/img/structure/B13978171.png)

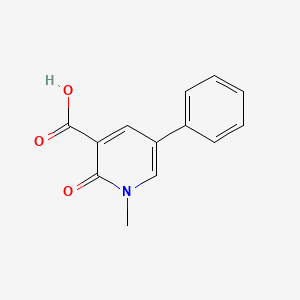
![5-(tert-Butyl) 2-ethyl 4,6-dihydropyrrolo[3,4-d]imidazole-2,5(1H)-dicarboxylate](/img/structure/B13978187.png)



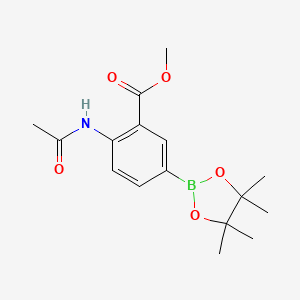
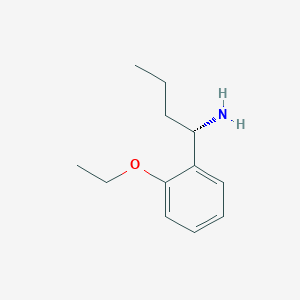
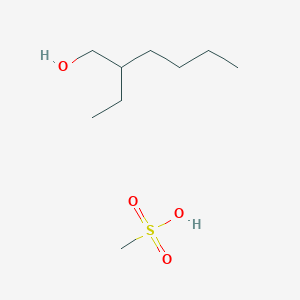

![6-Ethoxy-2-methylpyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B13978240.png)
